

Expression Profile of XE169 (KDM5C) in Human Tissues: A Technical Guide

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Introduction

XE169, also known as Lysine-specific demethylase 5C (KDM5C) or Jumonji AT-Rich Interactive Domain 1C (JARID1C), is an X-linked gene that plays a crucial role in epigenetic regulation through its histone demethylase activity. Specifically, it removes methyl groups from lysine 4 of histone H3 (H3K4), a mark associated with active gene transcription. Due to its role in chromatin remodeling, KDM5C is implicated in a variety of cellular processes, and its dysregulation has been linked to several diseases, including X-linked intellectual disability and various cancers. This technical guide provides a comprehensive overview of the expression profile of XE169/KDM5C across a wide range of human tissues, details the experimental protocols used for its detection, and illustrates its involvement in key signaling pathways.

Data Presentation: Quantitative Expression of XE169/KDM5C

The expression of XE169/KDM5C varies across different human tissues at both the mRNA and protein levels. The following tables summarize quantitative data from major public databases, providing a comparative view of its expression landscape.

Messenger RNA (mRNA) Expression



The Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas (HPA) provide extensive RNA-sequencing data across numerous non-diseased human tissues. The following table presents the median Transcripts Per Million (TPM) values for KDM5C, offering a quantitative measure of its gene expression.

Tissue	Median TPM (GTEx V8)
Brain - Cerebellum	25.6
Brain - Cortex	22.1
Brain - Hippocampus	20.9
Testis	19.8
Ovary	18.5
Thyroid	17.9
Adrenal Gland	17.3
Lung	16.5
Spleen	15.8
Colon - Transverse	15.2
Kidney - Cortex	14.9
Heart - Left Ventricle	14.1
Skeletal Muscle	13.5
Liver	12.8
Pancreas	12.1
Skin - Sun Exposed	11.7
Adipose - Subcutaneous	11.2

Data sourced from the GTEx Portal.

Protein Expression



The Human Protein Atlas provides a comprehensive survey of protein expression using immunohistochemistry (IHC) on a wide array of normal human tissues. The staining intensity is qualitatively scored as High, Medium, Low, or Not detected.[1]

Tissue	Staining Level	Cellular Localization
Cerebral Cortex	High	Nuclear
Cerebellum	High	Nuclear
Hippocampus	High	Nuclear
Testis	Medium	Nuclear in spermatogonia and spermatocytes
Ovary	Medium	Nuclear in ovarian stromal cells
Kidney	Medium	Nuclear in renal tubules
Colon	Low	Nuclear in glandular cells
Lung	Low	Nuclear in pneumocytes
Liver	Low	Nuclear in hepatocytes
Skeletal Muscle	Low	Nuclear
Skin	Low	Nuclear in epidermal cells
Adipose Tissue	Not detected	-

Data sourced from the Human Protein Atlas.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate assessment of XE169/KDM5C expression. The following sections provide representative protocols for immunohistochemistry and Western blotting.



Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

This protocol is a general guideline for the detection of KDM5C in formalin-fixed, paraffinembedded (FFPE) human tissue sections.[2][3] Optimization may be required for specific antibodies and tissue types.

- 1. Deparaffinization and Rehydration:
- Immerse slides in three changes of xylene for 5 minutes each.
- Hydrate slides through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each.
- Rinse with distilled water.
- 2. Antigen Retrieval:
- Immerse slides in a citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
- Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
- Allow slides to cool to room temperature for at least 20 minutes.
- 3. Peroxidase Blocking:
- Incubate sections in 3% hydrogen peroxide in methanol for 15-30 minutes at room temperature to block endogenous peroxidase activity.
- Rinse with phosphate-buffered saline (PBS).
- 4. Blocking:
- Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1%
 Triton X-100) for 1 hour at room temperature to prevent non-specific antibody binding.
- 5. Primary Antibody Incubation:



- Dilute the primary anti-KDM5C antibody in the blocking solution. A typical starting dilution is 1:200 to 1:500.[4]
- Incubate overnight at 4°C in a humidified chamber.
- 6. Secondary Antibody Incubation:
- Wash slides three times with PBS.
- Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
- 7. Signal Detection:
- Wash slides three times with PBS.
- Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
- Develop the signal with a diaminobenzidine (DAB) substrate kit until the desired brown color intensity is reached.
- · Rinse with distilled water.
- 8. Counterstaining, Dehydration, and Mounting:
- Counterstain with hematoxylin for 1-2 minutes.
- · Rinse with tap water.
- Dehydrate through a graded series of ethanol and clear in xylene.
- Mount with a permanent mounting medium.

Western Blot Protocol

This protocol outlines the detection of KDM5C in total protein lysates from human tissues or cells.[5][6]

1. Sample Preparation:



- Homogenize tissue or lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Determine the protein concentration of the supernatant using a BCA or Bradford assay.
- 2. SDS-PAGE:
- Mix 20-40 μg of protein with Laemmli sample buffer and boil for 5 minutes.
- Load samples onto a 6-8% SDS-polyacrylamide gel.
- Run the gel at 100-120V until the dye front reaches the bottom.
- 3. Protein Transfer:
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 90 minutes in a cold transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol).
- 4. Blocking:
- Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- 5. Primary Antibody Incubation:
- Dilute the primary anti-KDM5C antibody in the blocking solution. A typical starting dilution is 1:1000 to 1:5000.[7]
- Incubate the membrane overnight at 4°C with gentle agitation.
- 6. Secondary Antibody Incubation:
- Wash the membrane three times with TBST for 10 minutes each.



• Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

7. Detection:

- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes.
- Capture the chemiluminescent signal using an imaging system or X-ray film.

Signaling Pathways and Experimental Workflows

XE169/KDM5C is involved in several critical signaling pathways that regulate cell growth, differentiation, and metabolism. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for studying KDM5C expression.

Experimental workflow for XE169/KDM5C expression analysis. Role of XE169/KDM5C in the Wnt/ β -catenin signaling pathway.

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